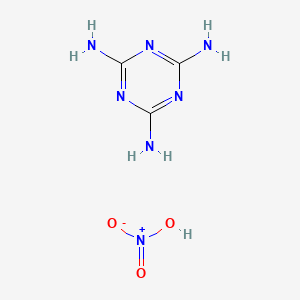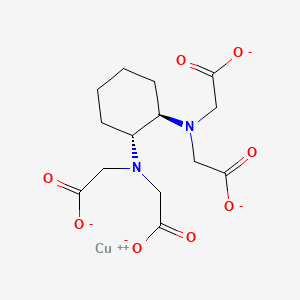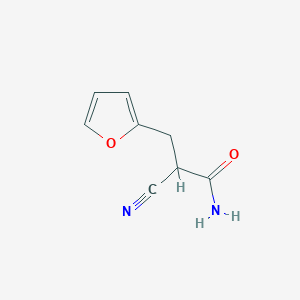
Furfurylcyano acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(furan-2-yl)propanamide is an organic compound that features a cyano group, a furan ring, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)propanamide can be achieved through the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide. This process involves the use of marine and terrestrial fungi to catalyze the reduction reaction . The reaction is typically carried out under microwave radiation (55 W) to enhance the reaction rate and yield .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(furan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions include reduced and substituted derivatives of 2-cyano-3-(furan-2-yl)propanamide, which can have different stereochemical configurations and functional groups .
Applications De Recherche Scientifique
2-Cyano-3-(furan-2-yl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(furan-2-yl)propanamide involves its interaction with various molecular targets and pathways. The compound’s cyano group and furan ring play crucial roles in its reactivity and binding affinity to different biological targets . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(furan-2-yl)acrylamide: A precursor in the synthesis of 2-cyano-3-(furan-2-yl)propanamide.
2-Cyano-3-(furan-2-yl)propenoate: Another furan derivative with similar structural features.
Uniqueness
2-Cyano-3-(furan-2-yl)propanamide is unique due to its combination of a cyano group, a furan ring, and an amide group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-cyano-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C8H8N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H2,10,11) |
Clé InChI |
FAMVWCMWNQIYJV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
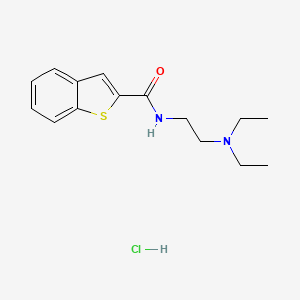
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
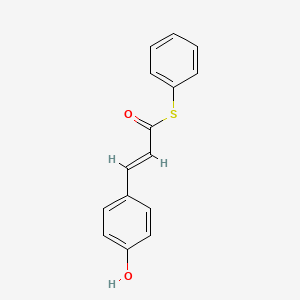
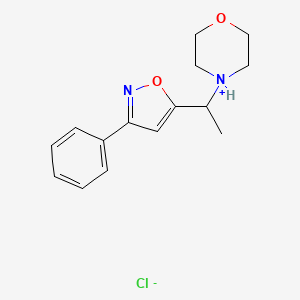
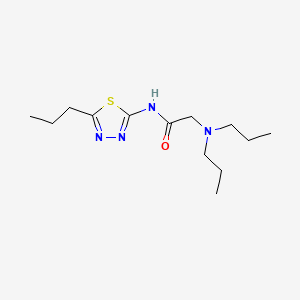
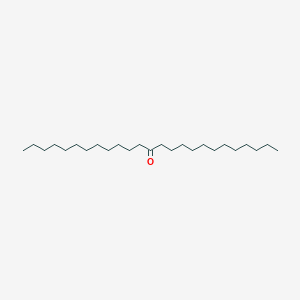


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

